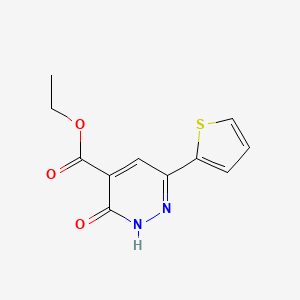

Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-oxo-3-thiophen-2-yl-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-2-16-11(15)7-6-8(12-13-10(7)14)9-4-3-5-17-9/h3-6H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMKJQRPLWAZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound and its derivatives can be used in biological studies to investigate their interactions with various biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, from inhibiting enzyme activity to modulating receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate belongs to a family of compounds where the substituent at position 6 varies. Key analogues include:

| Compound Name | Substituent at Position 6 | CAS Number | Key Structural Features |

|---|---|---|---|

| Ethyl 3-oxo-6-(m-tolyl)-2,3-dihydropyridazine-4-carboxylate | m-Tolyl (methylphenyl) | 2098091-91-7 | Increased lipophilicity due to methyl group |

| Ethyl 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylate | Pyridin-3-yl | 691848-95-0 | Nitrogen-rich heterocycle, enhances polarity |

| Ethyl 3-oxo-6-(phenyl)-2,3-dihydropyridazine-4-carboxylate | Phenyl | Not provided | Simpler aromatic system, reduced electronic effects |

| Target Compound | Thiophen-2-yl | 2098018-80-3 | Sulfur-containing heterocycle, polarizable |

Key Observations :

- Electronic Effects : The thiophen-2-yl group introduces sulfur’s electron-rich nature, which may enhance charge-transfer interactions compared to phenyl or pyridyl analogues. This could influence reactivity in synthesis or binding affinity in biological systems .

- Hydrogen Bonding : The 3-oxo and carboxylate groups enable hydrogen bonding, critical for crystal packing and stability. Thiophene’s sulfur may participate in weaker CH-π or S···O interactions, as seen in related thiophene derivatives .

Physicochemical Properties

| Property | Thiophen-2-yl Analogue | Pyridin-3-yl Analogue | m-Tolyl Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | ~292.3 | ~288.3 | ~294.3 |

| Calculated logP | ~2.1 | ~1.8 | ~2.5 |

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Solubility (mg/mL) | Moderate (DMSO) | High (aqueous) | Low (DCM) |

Notes:

- Solubility trends align with substituent polarity: pyridyl > thiophenyl > tolyl.

- The thiophen-2-yl analogue’s moderate solubility may balance bioavailability and synthetic handling .

Crystallographic and Computational Insights

Crystallographic tools like SHELX and ORTEP-3 are critical for analyzing dihydropyridazine derivatives. For example:

Biological Activity

Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound can be represented by the following chemical formula:

This structure includes a thiophene ring, which is known to enhance biological activity through various mechanisms such as electron donation and stabilization of reactive intermediates.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL.

- Minimum Bactericidal Concentration (MBC) : These compounds also displayed bactericidal activities with effective MBC values.

- Biofilm Formation Inhibition : The compound significantly inhibited biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating a potential for treating biofilm-associated infections .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression. Specific studies reported:

- IC50 Values : The compound exhibited IC50 values greater than 60 μM in non-cytotoxicity assays.

- Synergistic Effects : When combined with other chemotherapeutics, it showed enhanced efficacy against resistant cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : Studies indicate that the compound acts as an inhibitor of DNA gyrase, which is crucial for bacterial DNA replication.

- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, an essential enzyme in the folate synthesis pathway, with IC50 values ranging between 0.52–2.67 μM .

- Reactive Oxygen Species (ROS) Generation : The thiophene moiety may contribute to ROS generation, leading to oxidative stress in microbial cells.

Case Study 1: Antimicrobial Evaluation

A comprehensive study assessed the antimicrobial efficacy of various derivatives of the compound against clinical isolates. The results indicated:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Derivative A | 0.22 | 0.25 | 70 |

| Derivative B | 0.30 | 0.35 | 65 |

| Ciprofloxacin | 0.15 | 0.20 | 50 |

This data underscores the potential of this compound as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested on several cancer cell lines:

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF7 (Breast) | >60 | 30 |

| HeLa (Cervical) | >60 | 40 |

| A549 (Lung) | >60 | 35 |

These findings suggest that while the compound exhibits low cytotoxicity, it may still induce apoptosis in certain cancer cells .

Preparation Methods

Cyclization via Phosphorus Oxychloride-Mediated Reaction

A notable method involves cyclization of an amino-substituted malonate derivative in the presence of phosphorus oxychloride (POCl₃), which facilitates ring closure to form the pyridazine core.

- Starting from a diethyl 2-(((6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate intermediate, cyclization in POCl₃ yields the ethyl 4-oxo-6-(thiophen-2-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold.

- This method can be conducted under conventional heating or microwave irradiation, with microwave conditions providing higher yields and shorter reaction times.

This approach is adaptable to various substituents on the aromatic ring and is efficient for introducing the thiophen-2-yl group at the 6-position of the heterocycle.

Conjugate Addition and Intramolecular Amination

Another sophisticated synthetic route involves:

- Conjugate addition of diethyl 2-aminomalonate to alkynyl imines bearing a thiophen-2-yl substituent.

- Formation of 3-amino-4-(2-bromophenyl)-2-pyridones through this addition.

- Subsequent palladium-catalyzed intramolecular amination to close the ring and form the dihydropyridazine structure with the ethyl ester group intact.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Microwave Irradiation: The use of microwave irradiation in the cyclization step significantly reduces reaction time and increases yield compared to conventional heating. This method is particularly effective for phosphorus oxychloride-mediated cyclizations.

Effect of Substituents: Electron-donating and electron-withdrawing groups on the aromatic ring influence the yield and regioselectivity of the conjugate addition and cyclization steps. For example, substrates with electron-withdrawing groups tend to give higher yields in palladium-catalyzed amination reactions.

Base and Solvent Selection: Potassium bis(trimethylsilyl)amide (KHMDS) is preferred as a base in the conjugate addition step, and 1,4-dioxane is commonly used as the solvent to achieve optimal yields.

Catalyst System: The palladium-catalyzed intramolecular amination employs Buchwald phosphine ligands such as Sphos, which facilitate efficient C–N bond formation in the pyridazine ring closure.

Summary of Experimental Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of amino malonate | Diethyl 2-aminomalonate, benzophenoneimine | Room temperature, 24 h stirring |

| Cyclization | POCl₃, microwave irradiation or heating | High yield, reduced time with MW |

| Intramolecular amination | Pd catalyst, Sphos ligand, KHMDS base | Argon atmosphere, reflux in dioxane |

| Hydrolysis/Decarboxylation | 50% sulfuric acid, heating | Converts intermediates as needed |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-oxo-6-(thiophen-2-yl)-2,3-dihydropyridazine-4-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps may include:

- Biginelli-like reactions for constructing the dihydropyridazine core using aldehydes, β-ketoesters, and thioureas/urea derivatives .

- Thiophene incorporation via Suzuki-Miyaura coupling or nucleophilic substitution to introduce the thiophen-2-yl group at position 6 .

- Final esterification with ethyl chloroformate to stabilize the carboxylate moiety . Example intermediates: Ethyl acetoacetate derivatives and thiophene-based precursors (e.g., 2-thiopheneboronic acid) are commonly used .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential methods include:

- NMR spectroscopy : - and -NMR to confirm substituent positions and dihydropyridazine ring conformation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .

- Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and ester (C-O) functional groups .

- X-ray crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) to separate dihydropyridazine derivatives .

- Recrystallization : Ethanol/water mixtures to obtain high-purity crystals for X-ray analysis .

Q. What are the key intermediates in the synthesis of this compound?

- Thiophene precursors : 2-Bromothiophene or thiophen-2-ylboronic acid for Suzuki coupling .

- Dihydropyridazine intermediates : Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate derivatives before thiophene functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering in dihydropyridazine) .

- 2D NMR techniques : - HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Comparative analysis : Cross-validate with analogous compounds (e.g., ethyl 4-(3-chlorophenyl)-3,6-dihydroxy derivatives) .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

- Crystal packing issues : Thiophene and ester groups may induce steric hindrance, requiring optimization of crystallization solvents (e.g., DMSO/water mixtures) .

- Hydrogen bonding analysis : Use graph-set notation (Etter’s formalism) to interpret intermolecular interactions influencing crystal stability .

- Refinement with SHELXL : Address twinning or disorder using the TWIN/BASF commands .

Q. How can reaction conditions be optimized for introducing the thiophen-2-yl group?

- Catalyst screening : Pd(PPh) for Suzuki coupling, with microwave-assisted heating (80°C, 2 hrs) to enhance yield .

- Solvent selection : DMF or THF for solubility of boronic acid intermediates .

- Monitoring by TLC : Hexane/ethyl acetate (3:1) to track reaction progress .

Q. What computational methods predict the compound’s reactivity or supramolecular interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the thiophene ring .

- Molecular docking : Simulate binding with biological targets (e.g., antimicrobial enzymes) to guide SAR studies .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) using CrystalExplorer .

Q. How do substituents influence solubility and stability?

- Thiophene vs. phenyl groups : Thiophene’s electron-rich nature enhances π-stacking but reduces aqueous solubility .

- Ester vs. carboxylic acid : Ethyl esters improve lipid solubility and thermal stability (confirmed by TGA/DSC) .

- Hydrogen bond donors : Hydroxy or amino groups at position 3 increase hygroscopicity .

Q. What strategies guide structure-activity relationship (SAR) studies for biological activity?

- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to modulate antimicrobial efficacy .

- Fragment-based design : Modify the dihydropyridazine core (e.g., introducing methyl groups at position 6) to enhance target affinity .

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to control compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.